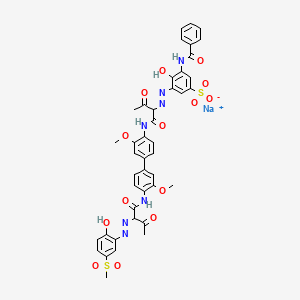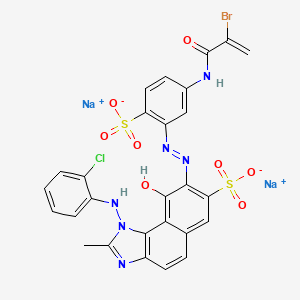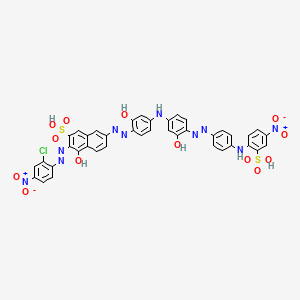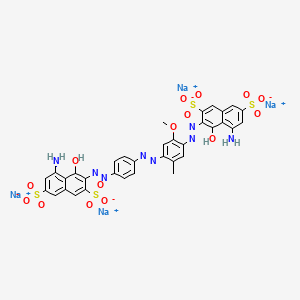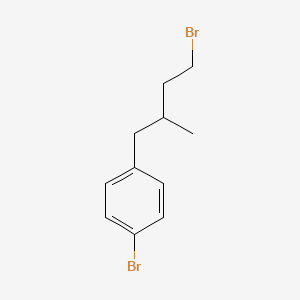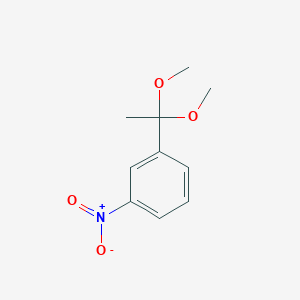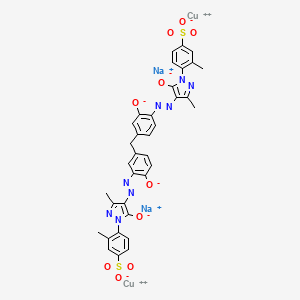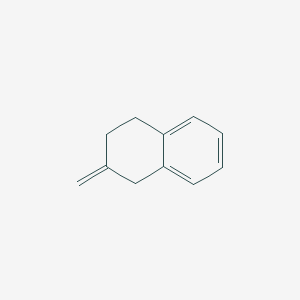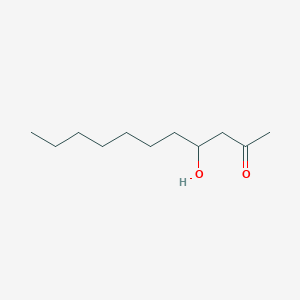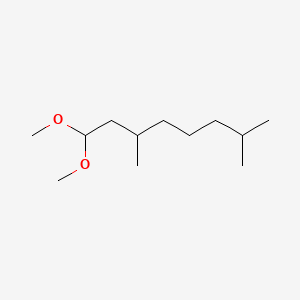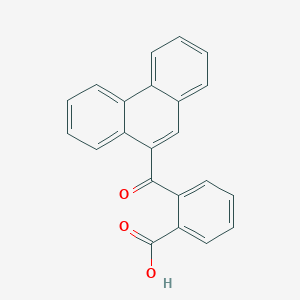
2-(Phenanthrene-9-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenanthrene-9-carbonyl)benzoic acid is an organic compound that features a phenanthrene moiety attached to a benzoic acid group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenanthrene-9-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where phenanthrene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenanthrene-9-carbonyl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
2-(Phenanthrene-9-carbonyl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Phenanthrene-9-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modulation of biochemical pathways and the exertion of its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene-9-carboxylic acid: Similar structure but lacks the benzoic acid moiety.
Benzoic acid: Contains the benzoic acid group but lacks the phenanthrene moiety.
Phenanthrene: The parent hydrocarbon without any functional groups.
Uniqueness
2-(Phenanthrene-9-carbonyl)benzoic acid is unique due to the presence of both phenanthrene and benzoic acid moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66859-11-8 |
|---|---|
Formule moléculaire |
C22H14O3 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-(phenanthrene-9-carbonyl)benzoic acid |
InChI |
InChI=1S/C22H14O3/c23-21(18-11-5-6-12-19(18)22(24)25)20-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)20/h1-13H,(H,24,25) |
Clé InChI |
LRTLAOGGSYAXAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


